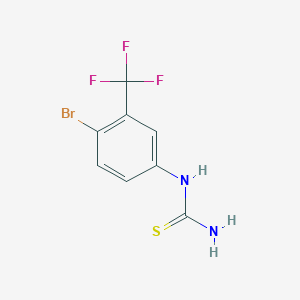
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea is an organosulfur compound with the molecular formula C8H6BrF3N2S. It is a derivative of thiourea, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring.
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as solvent extraction, filtration, and drying to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it binds to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with residues Phe238 and Ser191. This interaction enhances its binding affinity and promotes gibberellin-like activity . In cancer research, it induces apoptosis in cancer cells by inhibiting interleukin-6 (IL-6) levels and activating pro-apoptotic pathways .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Nitrophenyl)-2-thiourea: Known for its use in organic synthesis and as a reagent in analytical chemistry.
1-(2-Methoxyphenyl)-2-thiourea: Utilized in the development of pharmaceuticals and agrochemicals.
1-(4-Bromo-2-(trifluoromethyl)phenyl)-2-thiourea: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical properties and biological activities .
Propriétés
Formule moléculaire |
C8H6BrF3N2S |
|---|---|
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
[4-bromo-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6BrF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
Clé InChI |
QOZRMDHHPQZZHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)


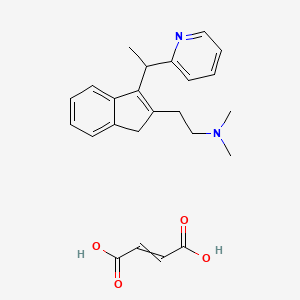
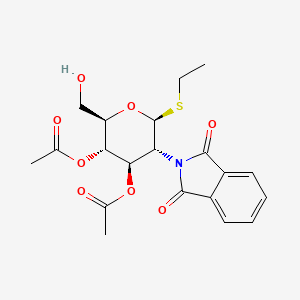
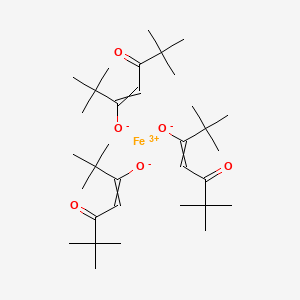
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
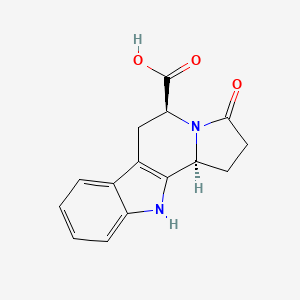

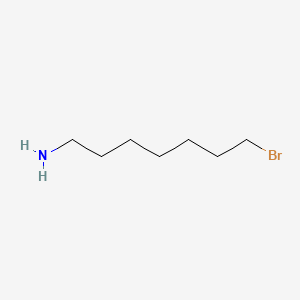

![N-[(6-fluoro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12436729.png)
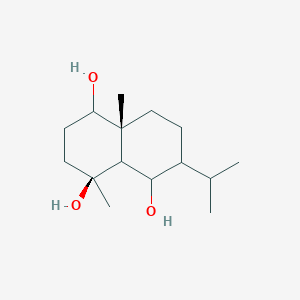
![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
